1-Vinyl-1H-pyrazole-4-carbaldehyde
Overview
Description
Synthesis Analysis
The synthesis of pyrazole derivatives, including “1-Vinyl-1H-pyrazole-4-carbaldehyde”, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A simple and convenient two-step method for the synthesis of the title compound was developed using N-protected 4-pyrazolilmagnesium bromide as a key intermediate .
Scientific Research Applications
Electrophilic Substitution Reactions
1-Vinyl-1H-pyrazole-4-carbaldehyde derivatives are involved in electrophilic substitution reactions. A study demonstrated that 1,3-disubstituted 1H-pyrazole-4-carbaldehyde-N,N-di-methylhydrazones reacted with the Vilsmeier-Haack reagent, resulting in 1,4,5-triaza-pentadienium salts. These salts were then hydrolyzed to yield 2-hydrazono-2-(1H-pyrazole-4-yl)ethanals. This reaction emphasizes the compound's utility in complex organic syntheses (Brehme et al., 2003).
Multi-component Synthesis Approaches
The compound is used in one-pot, multi-component synthesis methods. For instance, a reaction involving vinyl azide, aldehyde, and tosylhydrazine can produce 3,4,5-trisubstituted 1H-pyrazoles regioselectively. This process showcases the compound's versatility in creating functionally diverse pyrazoles (Zhang et al., 2013).
Schiff Base Formation and Antimicrobial Activity
1-Vinyl-1H-pyrazole-4-carbaldehyde derivatives are used to form Schiff bases with biological activities. A study synthesized Schiff bases of chitosan using heteroaryl pyrazole derivatives. These new compounds displayed antimicrobial activity against various bacteria and fungi, showcasing potential biomedical applications (Hamed et al., 2020).
Future Directions
Pyrazoles, including “1-Vinyl-1H-pyrazole-4-carbaldehyde”, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has increased since the early 1990s due to their broad spectrum of biological activities and their use as scaffolds in the synthesis of bioactive chemicals . Future research will likely continue to explore the synthesis techniques and biological activity of pyrazole derivatives .
properties
IUPAC Name |
1-ethenylpyrazole-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O/c1-2-8-4-6(5-9)3-7-8/h2-5H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRSLZFDVLMBABM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CN1C=C(C=N1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60653233 | |
Record name | 1-Ethenyl-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60653233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Vinyl-1H-pyrazole-4-carbaldehyde | |
CAS RN |
864723-38-6 | |
Record name | 1-Ethenyl-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60653233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.